molecular formula C17H12F2N2O2S3 B2543721 N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021069-53-3

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2543721
CAS No.: 1021069-53-3
M. Wt: 410.47
InChI Key: FUEGNOGGUQKDOV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H12F2N2O2S3 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Interactions

The research on related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals insights into their chemical structure and intermolecular interactions. These compounds exhibit a 'V' shaped molecular geometry with angles between the aromatic planes around 84°, leading to the formation of 3-D arrays through various intermolecular interactions like hydrogen bonds and π interactions (Boechat et al., 2011).

Synthetic Pathways and Derivatives

The exploration of thiazole derivatives and their fused counterparts for antimicrobial activities highlights the chemical reactivity and potential bioactivity of such compounds. This includes the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its subsequent reactions to produce various derivatives with potential antimicrobial properties (Wardkhan et al., 2008).

Optoelectronic Properties

Research on thiazole-based polythiophenes, closely related to the chemical structure , delves into the optoelectronic properties of such compounds. The synthesis and characterization of thiazole-containing monomers and their subsequent polymerization reveal their potential in optoelectronic applications due to their significant optical band gaps and switching times, indicative of their utility in electronic and photonic devices (Camurlu & Guven, 2015).

Antitumor Activity

The synthesis of N-acyl-3,3-difluoro-2-oxoindoles and their derivatives, including compounds structurally similar to N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, showcases their potential in antitumor applications. These compounds, through various synthetic pathways, lead to the formation of products with significant antitumor activities, emphasizing the role of such chemical structures in the development of new anticancer agents (Boechat et al., 2008).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGNOGGUQKDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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